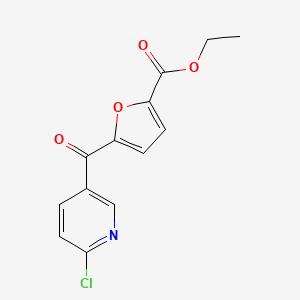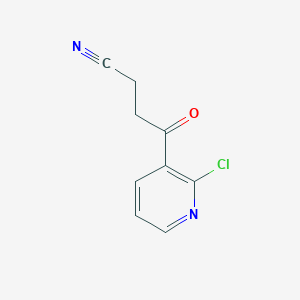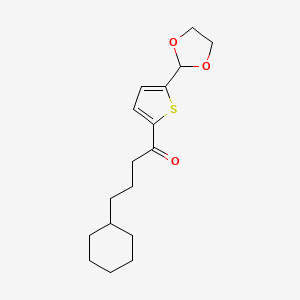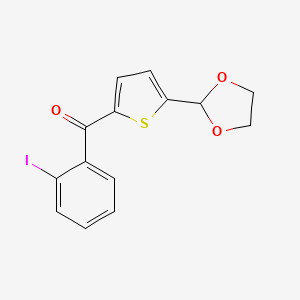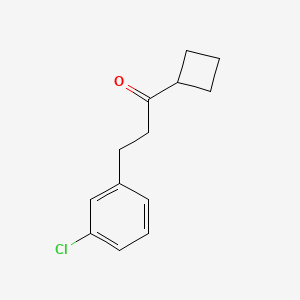
2-(3-Chlorophenyl)ethyl cyclobutyl ketone
Overview
Description
“2-(3-Chlorophenyl)ethyl cyclobutyl ketone” is a chemical compound with the molecular formula C13H15ClO . It has a molecular weight of 222.71 . The IUPAC name for this compound is 3-(3-chlorophenyl)-1-cyclobutyl-1-propanone .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H15ClO/c14-12-6-1-3-10(9-12)7-8-13(15)11-4-2-5-11/h1,3,6,9,11H,2,4-5,7-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Synthesis Techniques
- Microwave-Assisted Synthesis : The Friedel–Crafts acylation reaction is used for synthesizing ketones like 2-(3-Chlorophenyl)ethyl cyclobutyl ketone, where microwave heating offers higher yields compared to conventional heating (Mahdi et al., 2011).
- Cyclization of Ketones : Research on the cyclization of 2-(3-hydroxyphenyl)ethyl ketone derivatives provides insight into the synthesis of complex organic structures like quinolin-8-ols (Uchiyama et al., 1998).
Chemical Reactions and Properties
- Fischer Indolisation : This process involves the reaction of cyclobutyl phenyl ketone phenylhydrazones, highlighting the chemical reactivity of similar ketones (Robinson et al., 1987).
- Solid State Photochemistry : α-Cycloalkyl-p-chloroacetophenone derivatives, closely related to this compound, undergo smooth type II photochemistry in the solid state, indicating potential applications in photochemical reactions (Scheffer et al., 1986).
- Acylation and Cyclization : The synthesis of 4-Chlorophenyl cyclopropyl ketone through acylation and cyclization offers insights into similar processes for related ketones (Xue-yan, 2011).
Applications in Organic Synthesis
- Norrish Type II Reaction : A study on α-cycloalkyl-p-chloroacetophenone derivatives, closely related to this compound, examines their behavior in the Norrish Type II reaction in the solid state, relevant for understanding photochemical processes (Scheffer et al., 1986).
- Ring Enlargement Reactions : The ethylaluminum dichloride promoted ring enlargement reaction of 2-(1-alkenyl)-1-cyclobutyl ketones, which is a method for preparing 4-acyl-1-cyclohexenes, could be relevant for this compound (Fujiwara & Takeda, 1990).
Safety and Hazards
properties
IUPAC Name |
3-(3-chlorophenyl)-1-cyclobutylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO/c14-12-6-1-3-10(9-12)7-8-13(15)11-4-2-5-11/h1,3,6,9,11H,2,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHFHAGRWRGGSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)CCC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644459 | |
| Record name | 3-(3-Chlorophenyl)-1-cyclobutylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898787-54-7 | |
| Record name | 3-(3-Chlorophenyl)-1-cyclobutylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene](/img/structure/B1368563.png)
![trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1368575.png)
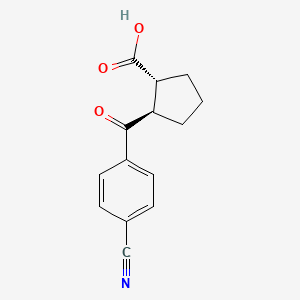
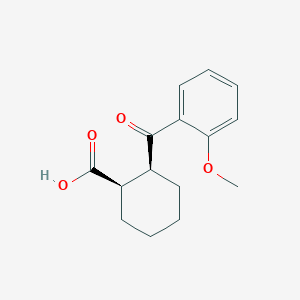
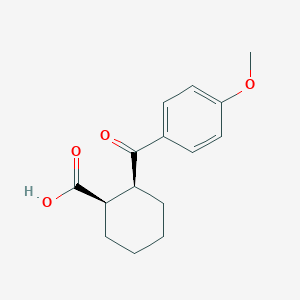

![2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1368584.png)
